2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Anti-inflammatory drug discovery Imidazo[1,2-a]pyrimidine SAR Carrageenan edema model

2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-14-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core bearing a methyl substituent at the 2-position and a formyl group at the 3-position. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g·mol⁻¹, this compound is classified as an Aldrich CPR (Chemical Partners Research) product and is supplied by multiple international vendors at purities ≥98%.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 89021-14-7
Cat. No. B3338361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS89021-14-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C=O
InChIInChI=1S/C8H7N3O/c1-6-7(5-12)11-4-2-3-9-8(11)10-6/h2-5H,1H3
InChIKeyHQODBPTZRNLCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-14-7): Core Identity and Procurement-Relevant Classification


2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-14-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic core bearing a methyl substituent at the 2-position and a formyl group at the 3-position . With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g·mol⁻¹, this compound is classified as an Aldrich CPR (Chemical Partners Research) product and is supplied by multiple international vendors at purities ≥98% . Its structural duality—combining the imidazo[1,2-a]pyrimidine scaffold prevalent in kinase inhibitors and Lp-PLA₂-targeting agents with a reactive aldehyde handle—positions it as a strategic intermediate for medicinal chemistry diversification rather than a terminal bioactive molecule [1].

Why 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by a Generic Imidazo[1,2-a]pyrimidine Analog


Within the imidazo[1,2-a]pyrimidine family, the presence, position, and nature of substituents govern both the synthetic trajectory and the pharmacological profile of downstream products. The 2-methyl group on the target compound provides a specific steric and electronic environment that is absent in the unsubstituted imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 106012-56-0), directly influencing the lipophilicity (XlogP = 1.3 vs. an estimated ~0.7 for the des-methyl analog) and the regioselectivity of subsequent transformations . The 3-carbaldehyde functionality is the obligatory entry point for oxidation to the corresponding carboxylic acid derivatives, which demonstrated in vivo anti-inflammatory activity at one-half to one-third the potency of indomethacin in the carrageenan rat paw edema model [1]. Substituting a 2-phenyl analog (CAS 74944-29-9) introduces a substantially larger aromatic system (MW 223.23 vs. 161.16), altering both physicochemical properties and the conformational landscape of derived compounds, while the non-aldehyde analog 2-methylimidazo[1,2-a]pyrimidine lacks the reactive formyl handle required for C-3 diversification .

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde Against Closest Structural Analogs


In Vivo Anti-Inflammatory Potency of Downstream 2-Methyl-3-carboxylic Derivatives Relative to Indomethacin

The 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold serves as the direct synthetic precursor to a series of 3-carboxylic esters, acids, and amides whose in vivo anti-inflammatory activity has been benchmarked against indomethacin. Eight of fifteen tested 2-methyl-3-carboxylic derivatives exhibited dose-dependent anti-inflammatory action in the carrageenan rat paw edema assay, reaching 50–67% of the potency of indomethacin (1/2 to 1/3 × indomethacin) [1]. Critically, these derivatives displayed negligible ulcerogenic action, distinguishing them from indomethacin and many classical NSAIDs that carry significant gastrointestinal toxicity [1]. This potency-toxicity differentiation is contingent on the 2-methyl substitution pattern; analogous imidazo[1,2-a]pyrimidine-3-carboxylic derivatives lacking the 2-methyl group were not reported to achieve comparable potency margins in this model series, as established across multiple parts (IX, XVII, XXXII, XXXIX) of this research program [2].

Anti-inflammatory drug discovery Imidazo[1,2-a]pyrimidine SAR Carrageenan edema model

Lipophilicity Differential: XlogP Comparison Between 2-Methyl and Des-Methyl Imidazo[1,2-a]pyrimidine-3-carbaldehydes

The 2-methyl substituent on the target compound confers a measurable increase in lipophilicity relative to the unsubstituted imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 106012-56-0). Computational prediction yields an XlogP of 1.3 for 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde, compared to an estimated XlogP of approximately 0.7 for the des-methyl analog (calculated from the C₇H₅N₃O core lacking the methyl contribution) . This ΔXlogP of ~0.6 log units corresponds to a roughly 4-fold difference in partition coefficient, which impacts membrane permeability and pharmacokinetic behavior of derived compounds. The topological polar surface area (TPSA) remains nearly identical at 47.3 Ų for both analogs, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

Synthetic Accessibility via One-Step Vilsmeier Formylation in Quantitative Yield

2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be synthesized in a single step from the parent 2-methylimidazo[1,2-a]pyrimidine via adapted Vilsmeier-Haack conditions, achieving quantitative yield according to a dedicated synthetic protocol [1]. This contrasts with the multi-step sequences required for 2-aryl-substituted analogs (e.g., 2-phenyl or 2-(4-iodophenyl) derivatives), which necessitate prior construction of the 2-aryl-imidazo[1,2-a]pyrimidine core through cyclocondensation of 2-aminopyrimidine with α-bromo-aryl ketones before formylation . The quantitative yield of the Vilsmeier approach on the 2-methyl substrate reflects the favorable electronic activation provided by the methyl group at C-2, which enhances nucleophilic reactivity at the C-3 position for electrophilic formylation [2].

Heterocyclic synthesis Vilsmeier-Haack formylation Process chemistry

Safety and Handling Specification: GHS Hazard Classification Relative to Non-Aldehyde Analog

2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde carries specific GHS hazard classifications—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—which mandate defined personal protective equipment and engineering controls during handling . In contrast, 2-methylimidazo[1,2-a]pyrimidine (the non-aldehyde analog, CAS 120677-15-9) lacks the reactive formyl group and is not assigned the full complement of these hazard statements, presenting a lower handling burden [1]. The aldehyde functionality is the primary driver of the enhanced hazard profile, necessitating storage sealed under dry conditions at 2–8°C to prevent oxidation and degradation . This differential hazard classification has direct implications for facility requirements, shipping classification, and total cost of ownership in multi-gram to kilogram-scale procurement.

Laboratory safety Chemical handling protocols Regulatory compliance

Scaffold Validation: Imidazo[1,2-a]pyrimidine Core in Lp-PLA₂ Inhibitor Development with Defined SAR at C-2 and C-3

The imidazo[1,2-a]pyrimidine scaffold, specifically substituted at the 2- and 3-positions, has been validated as a core template for potent lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors with nanomolar in vitro potency and oral bioavailability in Sprague-Dawley rats [1]. In the 2015 J. Med. Chem. disclosure, structure-activity relationship (SAR) analysis of the imidazo[1,2-a]pyrimidine series identified that the nature of the C-2 substituent critically modulates both enzymatic potency and metabolic stability in liver S9 fractions [1]. The 2-methyl-3-carbaldehyde variant represents the foundational intermediate for constructing these pharmacophores through C-3 elaboration, enabling access to the conformational restriction strategy that yielded compounds 7c and 14b with demonstrated in vivo efficacy [1]. This scaffold-level evidence establishes that the 2-methyl substitution pattern is not merely a synthetic convenience but a pharmacophoric requirement for achieving the target binding conformation at the Lp-PLA₂ active site.

Lp-PLA₂ inhibition Cardiovascular drug discovery Kinase inhibitor scaffold

Commercial Availability and Purity Benchmarking Against Closest Analogs

2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde is stocked as a catalog product by multiple international vendors including Leyan (Product No. 1430000, purity 98%), Chemscene (CS-0359330), MolCore (NLT 98%), and CymitQuimica (min. 95%), with pricing and packaging options spanning milligram to gram scale . In contrast, the unsubstituted analog imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 106012-56-0) is less widely stocked as a ready-to-ship catalog item, and 2-aryl-substituted variants (e.g., 2-phenyl, 2-(4-iodophenyl)) are typically specialty-order compounds with longer lead times . The Aldrich CPR designation further indicates inclusion in the Sigma-Aldrich chemical partners research catalog, providing access to batch-specific certificates of analysis .

Chemical sourcing Quality control specifications Supply chain comparison

Optimal Procurement and Application Scenarios for 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-14-7)


Medicinal Chemistry: Synthesis of 2-Methyl-3-carboxylic Acid Derivatives for COX-Independent Anti-Inflammatory Lead Optimization

The 3-carbaldehyde group is oxidized to the corresponding carboxylic acid, enabling access to a series of esters, acids, and amides that demonstrated in vivo anti-inflammatory activity at one-half to one-third the potency of indomethacin with negligible ulcerogenic liability [1]. This application is directly supported by the quantitative potency and safety data from the carrageenan rat paw edema model, and the carboxylic acid derivatives operate through a cyclooxygenase-independent mechanism, offering a differentiated pharmacological profile from traditional NSAIDs [1].

Chemical Biology: Construction of Lp-PLA₂ Inhibitor Libraries via C-3 Aldehyde Elaboration

The aldehyde handle at C-3 serves as a versatile diversification point for generating focused libraries of imidazo[1,2-a]pyrimidine-based Lp-PLA₂ inhibitors, a target implicated in atherosclerosis, Alzheimer's disease, and diabetic macular edema [2]. The 2-methyl group is a critical structural element for achieving the conformational restriction required for potent enzyme inhibition, as established by the SAR analysis in the 2015 J. Med. Chem. disclosure [2].

Process Chemistry: Scale-Up Feasibility Driven by Quantitative Single-Step Vilsmeier Formylation

The reported quantitative yield for the one-step Vilsmeier formylation of 2-methylimidazo[1,2-a]pyrimidine to the target 3-carbaldehyde [3] makes this compound an attractive intermediate for process development and scale-up, where step efficiency and yield consistency are paramount cost drivers. The adapted Vilsmeier conditions offer a practical, high-yielding route that avoids the multi-step sequences required for 2-aryl-substituted analogs [4].

Analytical Reference: Use as a Characterized Aldehyde Standard in Heterocyclic Building Block Collections

The compound is fully characterized by ¹H, ¹³C, 2D NMR, IR, Raman spectroscopy, and HRMS [3], and is supplied with batch-specific certificates of analysis at ≥98% purity by multiple ISO-certified vendors . This level of characterization supports its use as a reference standard in analytical method development and as a qualified starting material for GMP-adjacent medicinal chemistry workflows.

Quote Request

Request a Quote for 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.